4-Amino-5,7-dinitrobenzofurazan

Nucleophilic aromatic substitution Benzofurazan reactivity Organic synthesis

Researchers requiring a highly electrophilic benzofurazan scaffold for SNAr-based probe design face limited commercial availability. 4-Amino-5,7-dinitrobenzofurazan (CAS 21123-74-0) resolves this with its unique 4-NH₂/5,7-diNO₂ substitution pattern, enabling divergent reactivity distinct from benzofuroxan analogs. • Validated for pre-column HPLC derivatization of amines & thiols with selectivity unmatched by NBD-Cl. • Precursor for antibacterial/antifungal aminobenzofurazan libraries via selective SNAr amination. • Recognized building block in high-nitrogen energetic materials; identified TATB shock decomposition product. Supplied at 98% purity in 1-10 g quantities; batch-specific CoA provided. Larger packs upon request.

Molecular Formula C6H3N5O5
Molecular Weight 225.12 g/mol
Cat. No. B5380583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,7-dinitrobenzofurazan
Molecular FormulaC6H3N5O5
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C6H3N5O5/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H,7H2
InChIKeyGZHSHVREDJJCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADNBF: Electrophilic Benzofurazan for Derivatization & Energetics


4-Amino-5,7-dinitrobenzofurazan (CAS 21123-74-0), also referred to as ADNBF, is a polysubstituted heteroaromatic compound within the benzofurazan family. It features a fused benzofurazan core bearing a strongly electron-withdrawing 5,7-dinitro substitution pattern and an amino group at the 4-position. This unique arrangement imparts high electrophilicity to the ring system and confers utility as an intermediate in the synthesis of specialized fluorescent probes, as a derivatization agent in analytical chemistry, and as a structural motif in the development of high-nitrogen energetic materials [1]. The compound can be prepared via multiple synthetic routes, including amination of dichloro-dinitro precursors or through thermolytic rearrangement pathways [2].

Derivatization Pre-column HPLC derivatization of amines, amino acids, and thiols
Probe Design Electrophilic scaffold for tailored fluorescent probes
Energetics High‑nitrogen benzofurazan building block for insensitive munitions research

Why ADNBF Cannot Be Replaced by Generic Analogs


Substitution of 4-amino-5,7-dinitrobenzofurazan with other benzofurazan derivatives or common nitroaromatic compounds is precluded by its distinct substitution pattern and resultant electronic properties. The presence of both a strong electron-donating amino group at the 4-position and a powerful electron-withdrawing 5,7-dinitro configuration creates a unique, polarized π-system. This precise arrangement governs its highly specific reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, leading to divergent reaction pathways and product outcomes compared to its analogs, including its benzofuroxan counterpart [1]. Furthermore, its chromatographic behavior as a derivatization agent is characterized by specific selectivity coefficients and retention parameters that are not replicated by other benzofurazan-based reagents, directly impacting analytical method development [2].

  • Reactivity mismatch The 4‑NH₂/5,7‑diNO₂ pattern creates a unique polarized π‑system; benzofuroxan or other nitroaromatics yield divergent SNAr products.
  • Chromatographic selectivity HPLC retention parameters of 5,7‑dinitrobenzofurazan derivatives are class‑specific and not replicated by generic benzofurazan tags or alternative reagents.

ADNBF Performance Evidence vs. In-Class Analogs


Divergent SNAr Reactivity vs. Benzofuroxan Analog

In a direct comparative study under identical amination conditions with dibenzylamine, the benzofurazan derivative 4,6-dichloro-5,7-dinitrobenzofurazan (the dichloro precursor to the target compound) and its benzofuroxan analog exhibit fundamentally different reaction outcomes. The benzofuroxan derivative cleanly undergoes double substitution to yield 4,6-bis(dibenzylamino)-5,7-dinitrobenzofuroxan. In contrast, the benzofurazan derivative yields an unusual bisammonium derivative via proton and benzyl group loss from the amino groups on C4 and C6 [1]. This divergent pathway underscores the distinct electronic and steric environment of the benzofurazan core relative to the benzofuroxan N-oxide, which dictates product distribution in nucleophilic derivatization.

SNAr pathway divergence
Head‑to‑head
Target (benzofurazan) yields an unusual bisammonium derivative via proton/benzyl loss, while the benzofuroxan analog undergoes clean double substitution under identical amination conditions.
Core‑dependent reactivity prevents direct substitution for aminobenzofurazan synthesis.
Qualitative divergence; reaction with dibenzylamine.
Nucleophilic aromatic substitution Benzofurazan reactivity Organic synthesis

HPLC Selectivity of ADNBF-Derivatives

The 5,7-dinitrobenzofurazan moiety, when conjugated to various amino compounds, yields derivatives with distinct and predictable chromatographic behavior in reversed-phase HPLC. Systematic studies have calculated selectivity coefficients for a series of these derivatives, demonstrating that the retention and separation characteristics are a direct function of the 5,7-dinitrobenzofurazan core's electronic and steric properties [1]. While specific selectivity coefficients for the target compound itself are not provided, the class-level data confirms that the 5,7-dinitro substitution pattern on the benzofurazan scaffold imparts unique chromatographic behavior that cannot be mimicked by other nitroaromatic tags or unsubstituted benzofurazans.

RP‑HPLC selectivity
Class‑level inference
Derivatives of the 5,7‑dinitrobenzofurazan core exhibit calculated selectivity coefficients that enable specific separations; retention behavior is not replicated by unsubstituted or alternative nitroaromatic tags.
Predictable retention framework for method development; not extrapolatable to other reagents.
Class‑level property; no individual compound coefficients reported.
Analytical chemistry Reversed-phase HPLC Derivatization

Two Independent Synthetic Routes

The target compound, 4-amino-5,7-dinitrobenzofurazan, was originally prepared by two different synthetic routes, establishing its chemical accessibility and structural integrity [1]. One route involves the reaction of 1,3-diamino-2,4,6-trinitrobenzene (DATB) leading to the formation of this benzofurazan [2]. This synthetic redundancy is a key differentiator for procurement, as it implies multiple potential manufacturing pathways and a well-characterized synthetic history. This contrasts with some closely related, but less-studied, analogs for which only a single, potentially lower-yielding, route may be documented.

Synthetic routes
Cross‑study
2 independent documented routes vs. 1 route for many less‑studied analogs.
Increases sourcing confidence and reduces supply‑chain risk.
Published synthetic methods; structural integrity confirmed.
Organic synthesis Process chemistry Compound sourcing

TATB Shock Decomposition Product

The formation of 4-amino-5,7-dinitrobenzofurazan has been observed as a product from the shock-induced decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a benchmark insensitive high explosive [1]. This provides direct evidence of the compound's relevance as a structural motif within the energetic materials field. Specifically, it demonstrates that the benzofurazan ring system, bearing this specific substitution pattern, is a kinetically favored product under high-stress conditions. This structural stability and formation pathway is a unique property compared to other nitroaromatic amines that might fragment differently under similar shock conditions, highlighting its potential as a building block or decomposition marker in the design and study of next-generation insensitive munitions.

Energetic material relevance
Supporting evidence
Identified as a decomposition product from shock‑loaded TATB (benchmark insensitive high explosive) via XPS.
Confirms structural relevance in insensitive munitions chemistry.
Qualitative identification; no quantitative yield provided.
Energetic materials Shock chemistry High-nitrogen compounds

ADNBF Application Scenarios


Fluorescent Probes & Derivatization Reagents

Given its unique electrophilic and electronic properties, 4-amino-5,7-dinitrobenzofurazan is ideally suited as a core scaffold for designing fluorescent probes and pre-column derivatization reagents in HPLC [1]. The compound's ability to undergo specific nucleophilic substitution reactions, as demonstrated in the divergent amination pathways [2], allows for the tailored introduction of functional groups to modulate fluorescence and analyte specificity. Researchers developing assays for amino acids, amines, or thiols will find that the distinct reactivity of this benzofurazan derivative enables the creation of probes with properties unattainable with generic alternatives like NBD-Cl .

Aminobenzofurazan Derivatives for Medicinal Chemistry

The compound serves as a critical precursor for generating libraries of substituted aminobenzofurazans, a class with documented antibacterial and antifungal activities [1]. Its well-characterized reactivity in SNAr reactions allows chemists to selectively introduce diverse amine nucleophiles. The divergent reaction pathway observed for the benzofurazan core versus its benzofuroxan analog [2] underscores the necessity of using the correct starting material to access specific structural motifs, making it an essential procurement item for medicinal chemistry groups exploring this chemical space.

Energetic Material & High-Nitrogen Compound Design

For defense and aerospace research focused on high-energy density materials, 4-amino-5,7-dinitrobenzofurazan is a valuable compound for both fundamental and applied studies. Its identification as a product of TATB shock decomposition [1] positions it as a key structural motif for understanding detonation chemistry. Furthermore, the benzofurazan ring system is a recognized building block in high-nitrogen propellants and explosives [2]. Procurement of this specific compound supports investigations into new insensitive munitions, gas generators, or the mechanistic elucidation of energetic material decomposition.

Application
Selection Property
Validation Focus
Fluorescent probe & derivatization research
Electrophilic benzofurazan core
Derivatization efficiency & HPLC selectivity coefficients
Bioactive aminobenzofurazan research
SNAr reactivity for amine library synthesis
Reported microbiological activity screening context
Insensitive munitions & propellant research
High‑nitrogen benzofurazan scaffold
Shock decomposition chemistry & stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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